Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyridine derivatives and contains multiple functional groups, including a dichlorobenzyl group, an oxo group, and a sulfanyl group[_{{{CITATION{{{_1{Ethyl 2-({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino .... Due to its unique chemical properties, it has garnered interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate typically involves multiple steps, starting with the formation of the pyridine core. The initial step may include the reaction of 2,6-dichlorobenzyl chloride with a suitable pyridine derivative under controlled conditions[_{{{CITATION{{{1{Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino ](https://wwwbenchchemcom/product/b2746520){{{CITATION{{{_1{Ethyl 2-({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: The compound's biological activity has been explored for its potential therapeutic applications. Research has indicated its possible use in treating various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-[({[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate
Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-4-pyridinyl]amino}carbonyl)sulfanyl]acetate
Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-2-pyridinyl]amino}carbonyl)sulfanyl]acetate
Uniqueness: Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate stands out due to its specific arrangement of functional groups and its potential applications in various fields. Its unique structure allows for distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamoylsulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c1-2-25-15(22)10-26-17(24)20-14-7-4-8-21(16(14)23)9-11-12(18)5-3-6-13(11)19/h3-8H,2,9-10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNRASUZHQXLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(=O)NC1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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